REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][C:3]=1[N:11]1[N:15]=[C:14]2[CH:16]=[CH:17][C:18](Cl)=[CH:19][C:13]2=[N:12]1.OC1C=CC(CCCO)=CC=1N1N=C2C=CC(Cl)=CC2=N1.OC1C=CC(CCCO)=CC=1N1N=C2C=CC=CC2=N1>>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][C:3]=1[N:11]1[N:15]=[C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]2=[N:12]1
|
Name
|
2-(2'-Hydroxy-5'-hydroxyethylphenyl)-5-chloro-2H-benzotriazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)CCO)N1N=C2C(=N1)C=CC(=C2)Cl
|
Name
|
2-(2'-Hydroxy-5'-hydroxypropylphenyl)-5-chloro-2H-benzotriazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)CCCO)N1N=C2C(=N1)C=CC(=C2)Cl
|
Name
|
2-(2'-Hydroxy-5'-hydroxypropylphenyl)-2H-benzotriazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)CCCO)N1N=C2C(=N1)C=CC=C2
|
Name
|
methacrylyloxyalkylphenyl-2H-benzotriazoles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are readily prepared
|
Type
|
CUSTOM
|
Details
|
in good yield
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1)CCO)N1N=C2C(=N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |